N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide
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Overview
Description
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide is a synthetic organic compound that belongs to the class of amides It features a pyrrolidine ring, a methoxyphenyl group, and a phenoxypropanamide moiety
Mechanism of Action
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds . It contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional coverage of the molecule .
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
4-Methoxyphenyl Compounds
Compounds with a 4-methoxyphenyl group have been found to exhibit various biological activities. For example, some 4-methoxyphenylthiazole-2-amine derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Phenoxypropanamide Moiety: The final step involves the reaction of the intermediate with phenoxypropanoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It can be used to study the interaction of small molecules with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxyacetamide
- N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxybutanamide
Uniqueness
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-2-phenoxypropanamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological and chemical properties compared to similar compounds
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17(27-20-7-4-3-5-8-20)22(25)23-14-16-24-15-6-9-21(24)18-10-12-19(26-2)13-11-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCMPUKIIAXZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCCC1C2=CC=C(C=C2)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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